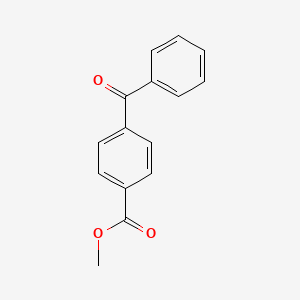

Methyl 4-benzoylbenzoate

Übersicht

Beschreibung

Synthesis Analysis

Methyl 4-benzoylbenzoate can be synthesized through a one-step reaction between p-methoxyphenylacetic acid and benzoyl chloride in the presence of a catalyst such as Aluminum trichloride or sulfuric acid.Molecular Structure Analysis

The molecular formula of Methyl 4-benzoylbenzoate is C15H12O3 . It has an average mass of 240.254 Da and a monoisotopic mass of 240.078644 Da .Physical And Chemical Properties Analysis

Methyl 4-benzoylbenzoate has a molecular weight of 270.31 g/mol, a melting point of 76-77°C, and a boiling point of 160-165°C. It is slightly soluble in water but dissolves easily in organic solvents such as ethanol, acetone, and chloroform. Its refractive index is 1.575, and its density is 1.168 g/cm³.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

In the field of organic chemistry, Methyl 4-benzoylbenzoate is used as a reagent or intermediate in the synthesis of various organic compounds. Its benzoate group is reactive and can undergo transformations such as hydrolysis and reduction, leading to the production of benzoic acid and other related compounds. This makes it valuable for studying reaction mechanisms and developing new synthetic pathways .

Material Science

Methyl 4-benzoylbenzoate’s properties are of interest in material science, particularly in the development of organic materials with specific optical or electronic properties. Its large, non-polar structure could be useful in creating components for organic semiconductors or photovoltaic materials .

Agricultural Applications

While Methyl 4-benzoylbenzoate itself may not be directly used in agriculture, its structural analog, Methyl benzoate, has been studied as an environmentally safe insecticide. It serves as a contact toxicant, fumigant, and repellent, among other roles. Research into Methyl 4-benzoylbenzoate could lead to the development of new biopesticides or growth regulators with similar or enhanced properties .

Chemical Research

Methyl 4-benzoylbenzoate is utilized in chemical research as a standard or reference compound in various analytical techniques such as NMR, HPLC, and LC-MS. Its well-defined structure and properties make it suitable for method development and calibration purposes .

Environmental Applications

Compounds like Methyl 4-benzoylbenzoate can be studied for their environmental applications, particularly in the remediation of pollutants. Research could explore its use as a catalyst or adsorbent in the removal of organic pollutants from water or air. Its potential to be incorporated into metal–organic frameworks (MOFs) for environmental cleanup is also an area of interest .

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 4-benzoylbenzoate is a chemical compound with the formula C15H12O3 It’s structurally similar to benzyl benzoate, which is known to exert toxic effects on the nervous system of parasites, resulting in their death .

Mode of Action

Benzyl benzoate, a structurally similar compound, exerts toxic effects on the nervous system of parasites, leading to their death . It’s also toxic to mite ova, though its exact mechanism of action is unknown .

Biochemical Pathways

It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways.

Pharmacokinetics

A study on methyl 3,4-dihydroxybenzoate (mdhb), a similar compound, showed that it has fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB was found to be 23% . These properties might be similar for Methyl 4-benzoylbenzoate, but further studies are needed to confirm this.

Result of Action

Based on the mode of action of similar compounds, it might exert toxic effects on certain organisms, leading to their death .

Eigenschaften

IUPAC Name |

methyl 4-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXFXAMIFNGJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325247 | |

| Record name | Methyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6158-54-9 | |

| Record name | Methyl p-benzoyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)